Chemical structure and properties of Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate
Chemical structure and properties of Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate
This guide serves as an authoritative technical master file for Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate , a specialized organoboron reagent used in advanced organic synthesis and medicinal chemistry.
[1][2]
CAS Number: 1374247-42-3
Formula: C
Executive Summary
Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate is a nucleophilic boron reagent designed as a robust, air-stable alternative to 2,6-dimethoxypyridine-3-boronic acid. Belonging to the class of reagents known as Molander salts , this compound overcomes the inherent instability (protodeboronation and trimerization) associated with electron-rich heteroaryl boronic acids.
Its primary utility lies in Suzuki-Miyaura cross-coupling reactions , where it serves as a modular building block for introducing the 2,6-dimethoxypyridine moiety—a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.
Chemical Structure & Properties[1][2][4][5]
The compound features a trifluoroborate group attached to the C3 position of a pyridine ring, which is substituted with methoxy groups at C2 and C6. This electron-rich substitution pattern makes the corresponding free boronic acid prone to decomposition; the trifluoroborate salt stabilizes this reactive center.
Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 245.05 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility | Acetone, Acetonitrile, Water, Methanol | Insoluble in Et |
| Melting Point | > 250 °C (Decomposition) | Typical for ionic organoboron salts |
| Stability | Air and Moisture Stable | Indefinite shelf life under ambient conditions |
| Reactivity Class | Nucleophile | Requires hydrolysis to active boronic acid in situ |
Synthesis & Preparation
While commercially available, the reagent is frequently synthesized in-house to ensure fresh reactivity. The synthesis utilizes Potassium Bifluoride (KHF
Synthetic Pathway (DOT Visualization)
Figure 1: Conversion of boronic acid precursors to the stable trifluoroborate salt using potassium bifluoride.
Detailed Preparation Protocol
Scale: 10 mmol Precursor: 2,6-dimethoxypyridine-3-boronic acid (or pinacol ester)
-
Dissolution: Dissolve 10 mmol of the boronic acid precursor in methanol (20 mL).
-
Salt Formation: Prepare a saturated solution of potassium bifluoride (KHF
, 4.5 equiv) in distilled water (approx. 10 mL). Note: KHF etches glass; use plasticware or add rapidly. -
Addition: Add the KHF
solution dropwise to the stirring boronic acid solution. A thick white precipitate should begin to form immediately. -
Reaction: Stir the suspension vigorously at room temperature for 1–2 hours.
-
Concentration: Remove the methanol under reduced pressure (rotary evaporator) to maximize precipitation.
-
Isolation: Filter the solid.
-
Purification:
-
Wash the solid with minimal cold water (to remove excess inorganic salts).
-
Wash repeatedly with Et
O or Acetone to remove organic impurities. -
Extract the product into hot Acetone or Acetonitrile if further purification is needed, then precipitate with Et
O.
-
-
Drying: Dry under high vacuum to yield the pure salt.
Reactivity & Applications: Suzuki-Miyaura Coupling
The core application of this reagent is Pd-catalyzed cross-coupling.[2] Unlike boronic acids, trifluoroborates do not transmetallate directly. They act as a "slow-release" reservoir , hydrolyzing slowly under basic conditions to release the active boronic acid species in low concentrations. This suppresses side reactions like homocoupling and protodeboronation.
Mechanistic Cycle (DOT Visualization)
Figure 2: The "Slow-Release" mechanism. The trifluoroborate must first hydrolyze to the boronic acid to participate in the catalytic cycle.
Optimized Coupling Protocol
Reaction Type: Heteroaryl-Aryl Cross-Coupling
Catalyst System: Pd(dppf)Cl
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate (1.2 – 1.5 equiv)
-
Base: Cs
CO (3.0 equiv) or K CO -
Solvent: Toluene/H
O (3:1) or MeOH/H O (for higher solubility)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), trifluoroborate salt (1.2 mmol), and Cs
CO (3.0 mmol). -
Catalyst: Add Pd(dppf)Cl
[4]·CH Cl (0.05 mmol, 5 mol%). -
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 12–24 hours with vigorous stirring.
-
Note: The presence of water is critical for the hydrolysis of the trifluoroborate.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over MgSO
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography.
Medicinal Chemistry Utility
The 2,6-dimethoxypyridine motif is a valuable bioisostere in drug design.[5]
-
Metabolic Stability: The methoxy groups block the metabolically susceptible 2- and 6-positions of the pyridine ring, preventing oxidation by cytochrome P450 enzymes.
-
Electronic Effects: The electron-donating methoxy groups increase the electron density of the pyridine nitrogen, altering its basicity and hydrogen-bond accepting capability compared to an unsubstituted pyridine.
Safety & Handling
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Precautions:
-
Wear standard PPE (gloves, lab coat, safety glasses).
-
Handle in a fume hood to avoid inhalation of dust.
-
Incompatibility: Avoid contact with strong acids (generates HF and boronic acid) and strong oxidizing agents.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Molander, G. A., & Bio, M. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters. Link
-
PubChem. (n.d.). Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate (CID 117064681).[1] National Library of Medicine. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
- 1. Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate | C7H8BF3KNO2 | CID 117064681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
